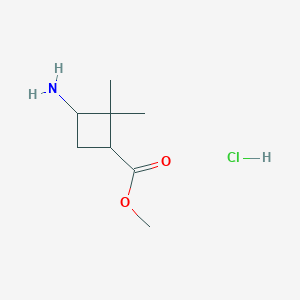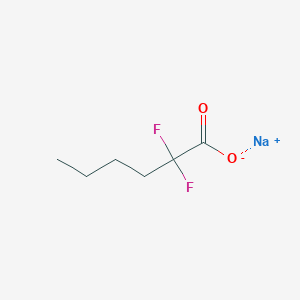
Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The IUPAC name for this compound is methyl (1S,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride . Its InChI code is 1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6+;/m1./s1 . The molecular weight is 193.67 .Physical And Chemical Properties Analysis
MDMCCl is a white solid . It has a molecular weight of 193.67 . The storage temperature is room temperature .Applications De Recherche Scientifique
Chemical Modification and Application Potential of Biopolymers
Xylan Derivatives and Their Application Potential : This review discusses the chemical modification of xylan into biopolymer ethers and esters, offering insights into the creation of materials with specific properties. The synthesis of novel xylan esters and their potential applications, including drug delivery, are highlighted. Such methodologies could be analogous in exploring the applications of methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride in creating novel materials or in pharmaceutical contexts (Petzold-Welcke et al., 2014).
Flavor Compounds in Foods
Branched Chain Aldehydes in Foods : This review elaborates on the production and breakdown pathways of branched aldehydes, which are crucial flavor compounds in food. Understanding these pathways is essential for controlling the formation of desired aldehyde levels in food products, possibly providing a tangential link to exploring the sensory implications of related chemical compounds (Smit et al., 2009).
Environmental and Health Impacts of Chemical Compounds
Environmental Epigenetics and Genome Flexibility : This review focuses on the role of 5-hydroxymethylcytosine in environmental epigenetics, detailing how environmental exposure to various chemicals, including pharmaceuticals and pollutants, can induce epigenetic alterations. This area of research could be relevant for assessing the broader environmental and health-related impacts of novel chemical compounds (Efimova et al., 2020).
Electrochemical Surface Finishing and Energy Storage
Electrochemical Technology with Room-Temperature Ionic Liquids : This article reviews advancements in electrochemical technology using room-temperature ionic liquids, including their applications in electroplating and energy storage. The exploration of such ionic liquids could inform potential electrochemical applications of methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride (Tsuda et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGIJCQPNBJXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride | |
CAS RN |
1392804-34-0 | |
| Record name | Cyclobutanecarboxylic acid, 3-amino-2,2-dimethyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1404790.png)





![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)


![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)

![tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1404809.png)